

(R)-2-Hydroxy-2-phenylpropanoic acid vs (S)-enantiomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-2-phenylpropanoic acid*

Cat. No.: *B019245*

[Get Quote](#)

An In-depth Technical Guide to (R)- and (S)-**2-Hydroxy-2-phenylpropanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

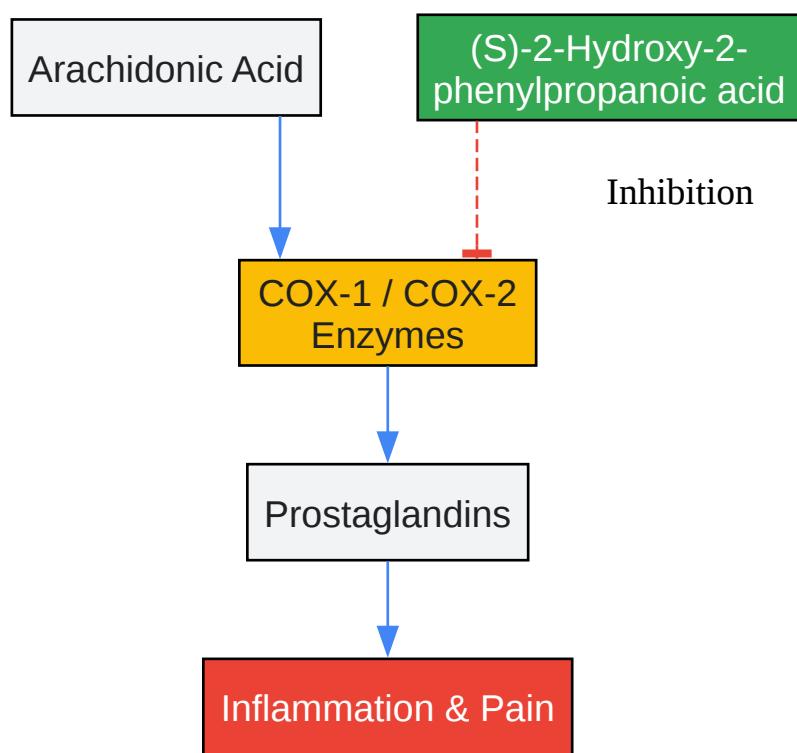
2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is a chiral carboxylic acid with a stereocenter at the C2 position. This chirality gives rise to two enantiomers: (R)-(-)-**2-Hydroxy-2-phenylpropanoic acid** and (S)-(+)-**2-Hydroxy-2-phenylpropanoic acid**. The distinct three-dimensional arrangement of these molecules means they can interact differently with other chiral molecules, including biological systems such as enzymes and receptors. This stereospecificity is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug can be associated with one enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects. Consequently, the synthesis, separation, and characterization of individual enantiomers of chiral building blocks like **2-hydroxy-2-phenylpropanoic acid** are critical aspects of modern drug development and asymmetric synthesis. This guide provides a comprehensive technical overview of the properties, synthesis, and analysis of the (R)- and (S)-enantiomers of **2-hydroxy-2-phenylpropanoic acid**.

Data Presentation

The following tables summarize the key quantitative data for the (R)- and (S)-enantiomers of **2-hydroxy-2-phenylpropanoic acid**, as well as its racemic form.

Table 1: General and Physicochemical Properties

Property	(R)-Enantiomer	(S)-Enantiomer	Racemic Mixture
IUPAC Name	(2R)-2-hydroxy-2-phenylpropanoic acid	(2S)-2-hydroxy-2-phenylpropanoic acid	(RS)-2-hydroxy-2-phenylpropanoic acid
Synonyms	(R)-(-)-Atrolactic acid	(S)-(+)-Atrolactic acid	(±)-Atrolactic acid
CAS Number	3966-30-1[1]	13113-71-8[2]	515-30-0
Molecular Formula	C ₉ H ₁₀ O ₃ [1]	C ₉ H ₁₀ O ₃ [2]	C ₉ H ₁₀ O ₃
Molecular Weight	166.17 g/mol [1]	166.17 g/mol [2]	166.17 g/mol
Appearance	White to off-white crystalline solid	White to off-white crystalline solid	White to off-white crystalline solid
Melting Point	113-119 °C	115 °C[2]	87-91 °C
Optical Rotation	-49° (c=2 in Water)[1]	+49° (c=2 in Water)[3]	Not applicable
pKa (at 25 °C)	Not specifically found	Not specifically found	3.467


Table 2: Spectroscopic Data (General)

Technique	(R)-Enantiomer	(S)-Enantiomer	Racemic Mixture
¹ H NMR	Data available, specific peaks not detailed in sources	Data available, specific peaks not detailed in sources	Peaks at ~1.63, 7.26, 7.33, 7.52 ppm
¹³ C NMR	Data available, specific peaks not detailed in sources	Data available, specific peaks not detailed in sources	Data available, specific peaks not detailed in sources
FTIR	Data available, specific bands not detailed in sources	Data available, specific bands not detailed in sources	Data available, specific bands not detailed in sources

Biological Activity

Direct and extensive studies on the specific biological activities of the individual enantiomers of **2-hydroxy-2-phenylpropanoic acid** are limited in publicly available literature. However, information on related compounds provides some context. The (S)-enantiomer has been noted to exhibit anti-inflammatory and analgesic effects in rats, which is suggested to be due to the inhibition of prostaglandin synthesis.^[2] This is a common mechanism for many 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) where the (S)-enantiomer is typically the more pharmacologically active form.

Due to the lack of specific data on signaling pathways for these enantiomers, a diagram illustrating a potential, generalized mechanism of action for the (S)-enantiomer, based on its reported anti-inflammatory properties, is provided below.

[Click to download full resolution via product page](#)

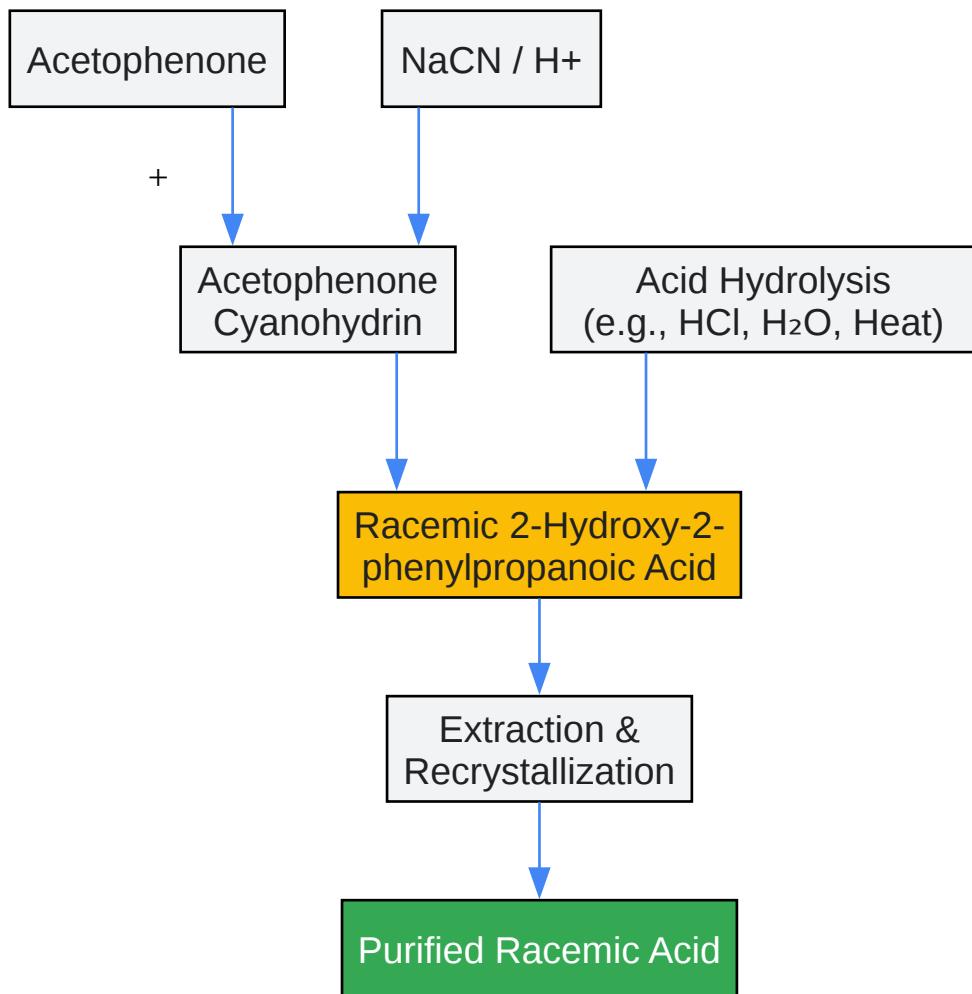
Caption: Generalized anti-inflammatory pathway potentially involving **(S)-2-Hydroxy-2-phenylpropanoic acid**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of racemic **2-hydroxy-2-phenylpropanoic acid** and its subsequent resolution into individual enantiomers. A typical workflow for chiral separation and analysis is also presented.

Synthesis of Racemic 2-Hydroxy-2-phenylpropanoic Acid

The synthesis of the racemic mixture is often achieved through the hydrolysis of acetophenone cyanohydrin.


Materials:

- Acetophenone
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
- Diethyl ether or other suitable organic solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Water
- Toluene (for recrystallization)

Procedure:

- Formation of Acetophenone Cyanohydrin: In a well-ventilated fume hood, react acetophenone with a cyanide source (e.g., NaCN) in the presence of an acid catalyst. This reaction should be performed with extreme caution due to the high toxicity of cyanide.
- Hydrolysis: The resulting acetophenone cyanohydrin is then subjected to acidic hydrolysis. Add a strong acid like concentrated HCl or H₂SO₄ and heat the mixture to reflux for several hours. This converts the nitrile group to a carboxylic acid.
- Work-up and Purification: After cooling the reaction mixture, extract the product into an organic solvent such as diethyl ether. Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude

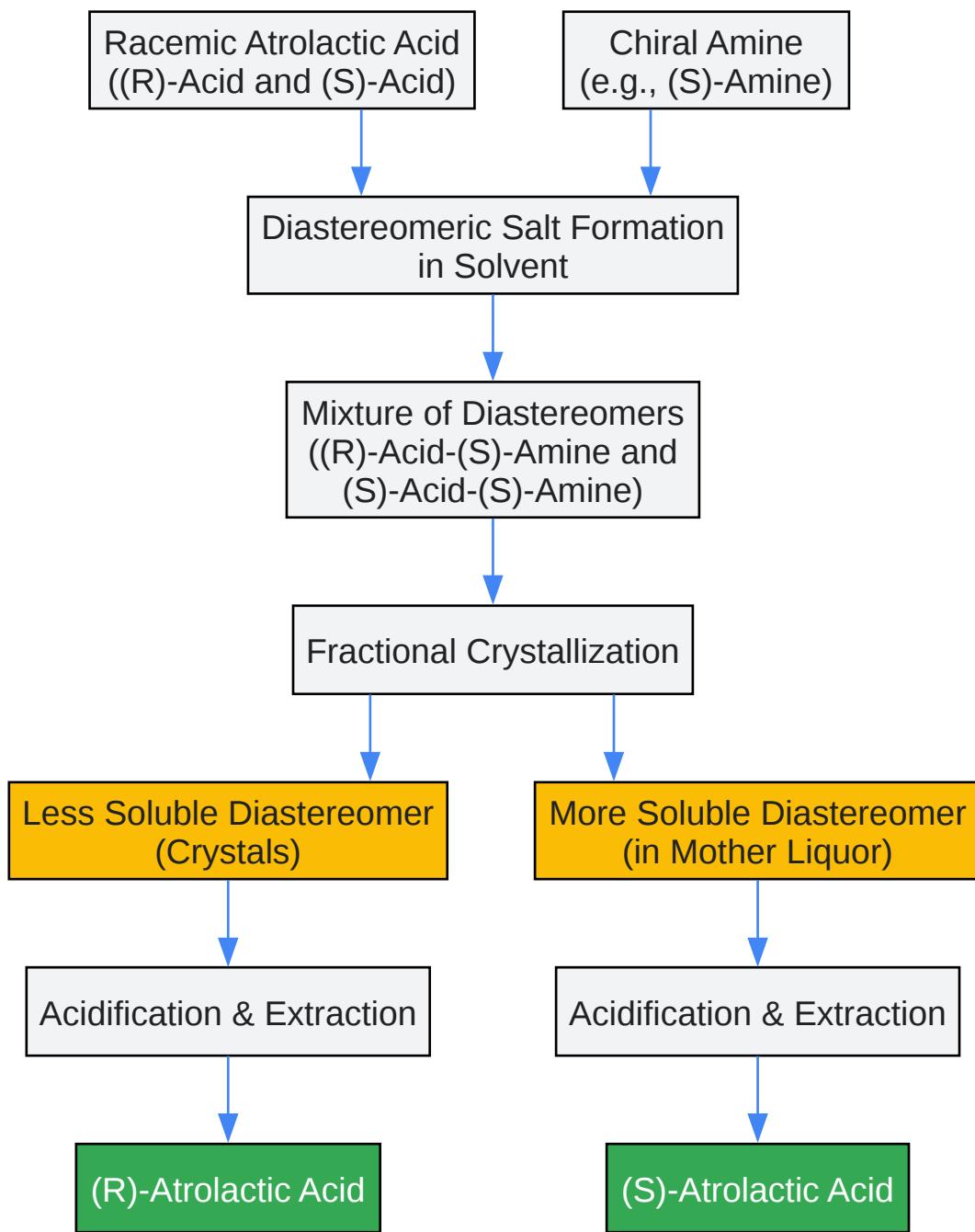
product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and water, to yield racemic **2-hydroxy-2-phenylpropanoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of racemic **2-hydroxy-2-phenylpropanoic acid**.

Chiral Resolution of Racemic **2-Hydroxy-2-phenylpropanoic Acid**

The separation of the racemic mixture into its enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine.


Materials:

- Racemic **2-hydroxy-2-phenylpropanoic acid**

- Chiral amine (e.g., (S)-(-)- α -methylbenzylamine or (R)-(+)- α -methylbenzylamine)
- Suitable solvent (e.g., methanol, ethanol, or acetone)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Organic solvent for extraction (e.g., diethyl ether)

Procedure:

- Diastereomeric Salt Formation: Dissolve the racemic **2-hydroxy-2-phenylpropanoic acid** in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral amine in the same solvent. Slowly add the amine solution to the acid solution with stirring.
- Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.
- Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
- Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the amine, or a strong base (e.g., NaOH) to deprotonate the carboxylic acid, thereby breaking the salt.
- Extraction and Purification: Extract the liberated enantiomer of **2-hydroxy-2-phenylpropanoic acid** into an organic solvent. Dry the organic layer and remove the solvent to obtain the enantiomerically enriched acid. The enantiomeric excess (ee) should be determined by a suitable analytical method such as chiral HPLC.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the chiral resolution of **2-hydroxy-2-phenylpropanoic acid**.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust method for the separation and quantification of the enantiomers of **2-hydroxy-2-phenylpropanoic acid** to determine enantiomeric excess.

Typical Chromatographic Conditions:

- Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiraldapak® AD-H), are often effective.
- Mobile Phase: A normal-phase eluent is commonly used, typically a mixture of a nonpolar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an acidic modifier like trifluoroacetic acid (TFA) is often added to improve peak shape. A typical mobile phase could be n-hexane:isopropanol:TFA (90:10:0.1, v/v/v).
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength where the phenyl group absorbs, for instance, 220 nm or 254 nm.
- Column Temperature: Ambient or controlled, for example, at 25 °C.

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
- Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
- Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: $\% \text{ ee} = [| \text{Area}_1 - \text{Area}_2 | / (\text{Area}_1 + \text{Area}_2)] \times 100$.

Conclusion

The (R)- and (S)-enantiomers of **2-hydroxy-2-phenylpropanoic acid** are valuable chiral building blocks in asymmetric synthesis, particularly in the pharmaceutical industry. Their distinct stereochemistry necessitates methods for their enantioselective synthesis or resolution and subsequent analysis. While detailed information on their specific biological activities and

signaling pathways is not extensively documented, their structural similarity to other 2-arylpropionic acids suggests potential pharmacological relevance, particularly for the (S)-enantiomer. The experimental protocols and data provided in this guide offer a foundational understanding for researchers and professionals working with these important chiral compounds. Further investigation into the specific biological interactions of each enantiomer could reveal novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Redirecting [linkinghub.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. Biocatalytic Enantioselective Synthesis of Atropisomers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-2-Hydroxy-2-phenylpropanoic acid vs (S)-enantiomer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019245#r-2-hydroxy-2-phenylpropanoic-acid-vs-s-enantiomer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com